1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-methylbenzene
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Overview
Description
1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-methylbenzene is an organic compound that features a benzene ring substituted with a methyl group and a sulfanyl group linked to an ethenesulfonyl-ethenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a series of transformations to introduce the ethenesulfonyl-ethenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-methylbenzene can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethenesulfonyl group can be reduced to form corresponding ethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chlorine for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, ethyl derivatives, and various substituted benzene derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-methylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-methylbenzene involves its interaction with molecular targets through its functional groups. The ethenesulfonyl group can participate in nucleophilic and electrophilic reactions, while the sulfanyl group can undergo oxidation and reduction. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-methylbenzene include:
1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}benzene: Lacks the methyl group on the benzene ring.
4-Methylbenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of the ethenesulfonyl-ethenyl chain.
4-Methylthiophenol: Contains a thiol group instead of the ethenesulfonyl-ethenyl chain.
Properties
CAS No. |
61442-00-0 |
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Molecular Formula |
C11H12O2S2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
1-(2-ethenylsulfonylethenylsulfanyl)-4-methylbenzene |
InChI |
InChI=1S/C11H12O2S2/c1-3-15(12,13)9-8-14-11-6-4-10(2)5-7-11/h3-9H,1H2,2H3 |
InChI Key |
FAVDKWYUDIWVMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC=CS(=O)(=O)C=C |
Origin of Product |
United States |
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